molecular formula C17H23NO4 B5903055 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide

Cat. No.: B5903055
M. Wt: 305.4 g/mol
InChI Key: ABKRCBJTYJGHAI-HOCLYGCPSA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethoxyoxolan group and a methylprop-2-enoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the ethoxy group. The benzamide core is then synthesized separately and coupled with the oxolan derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)benzamide: Shares a similar benzamide core but with different substituents.

    (3S,4R)-4-(6-bromo-2-methoxyquinolin-3-yl)-3-hydroxy-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbutan-1-aminium dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-olate 4-oxide: Features a similar oxolan ring but with different functional groups.

Uniqueness

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-4-21-16-11-20-10-14(16)18-17(19)13-7-5-6-8-15(13)22-9-12(2)3/h5-8,14,16H,2,4,9-11H2,1,3H3,(H,18,19)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKRCBJTYJGHAI-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC=CC=C2OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC=CC=C2OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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